Hexamethyl-D18-disiloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

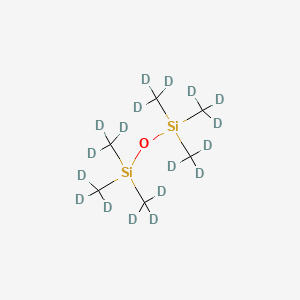

Hexamethyl-D18-disiloxane is an organosilicon compound with the molecular formula C6D18OSi2. It is a deuterated version of hexamethyldisiloxane, where all hydrogen atoms are replaced by deuterium. This compound is a colorless, volatile liquid used primarily in scientific research and industrial applications.

Vorbereitungsmethoden

Hexamethyl-D18-disiloxane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of deuterated water (D2O). The reaction is as follows: [ 2 \text{Me}_3\text{SiCl} + \text{D}_2\text{O} \rightarrow 2 \text{HCl} + \text{O[Si(CH}_3)_3]_2 ]

In industrial settings, the production of this compound involves the use of non-toxic and harmless carbonates as catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Hexamethyl-D18-disiloxane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form siloxane derivatives.

Reduction: Can be reduced to form silane derivatives.

Substitution: In the presence of acid catalysts, it converts alcohols and carboxylic acids into silyl ethers and silyl esters, respectively.

Common reagents used in these reactions include rhenium (VII) oxide and trimethylsilyl chloride. Major products formed from these reactions are siloxane and silane derivatives .

Wissenschaftliche Forschungsanwendungen

Hexamethyl-D18-disiloxane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the measurement of tissue oxygen tension as a receptor molecule.

Medicine: Utilized in liquid bandages to protect skin from irritation.

Wirkmechanismus

The mechanism of action of hexamethyl-D18-disiloxane involves its ability to act as a source of the trimethylsilyl functional group. This group can be transferred to various substrates, facilitating the formation of silyl ethers and esters. The molecular targets and pathways involved include the interaction with alcohols, carboxylic acids, and other functional groups to form stable silyl derivatives .

Vergleich Mit ähnlichen Verbindungen

Hexamethyl-D18-disiloxane is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy as an internal standard for calibrating chemical shifts . Similar compounds include:

Hexamethyldisiloxane: The non-deuterated version, commonly used as a solvent and reagent in organic synthesis.

Tetramethylsilane: Another organosilicon compound used as an internal standard in NMR spectroscopy.

Dimethyl ether: A simpler ether compound used as a solvent and reagent.

This compound stands out due to its enhanced stability and reduced volatility compared to its non-deuterated counterpart .

Biologische Aktivität

Hexamethyl-D18-disiloxane, a siloxane compound, has garnered attention in various fields, particularly in toxicology and pharmacology. This article delves into its biological activity, including its toxicokinetics, metabolism, and potential health effects based on diverse research findings.

This compound (CAS Number: 102602247) is characterized by the following properties:

- Molecular Formula : C6H18Si2

- Molecular Weight : 162.38 g/mol

- Density : 0.867 g/cm³

- Boiling Point : Not specified

- Melting Point : 165-167 °C

These properties indicate that this compound is a volatile liquid with high lipophilicity, which influences its absorption and distribution in biological systems.

Absorption and Distribution

Research indicates that this compound exhibits minimal dermal absorption and is primarily processed through the liver after exposure. In vivo studies demonstrated that the compound is rapidly metabolized, with major metabolites identified as hydroxymethyl derivatives of siloxanes. The absorption, distribution, metabolism, and excretion (ADME) profile highlights the compound's rapid elimination from biological systems, primarily through urine.

| Route of Exposure | Absorption Rate | Major Metabolites |

|---|---|---|

| Oral | Low | Me2Si(OH)2, HOMe2SiCH2OH |

| Inhalation | Moderate | Dimethylsilanediol, Trimethylsilanol |

Metabolism

This compound undergoes extensive metabolism characterized by hydroxylation and demethylation processes. Key findings from studies include:

- In vivo Metabolism : Following oral administration in rats, metabolites were detected in urine, indicating significant biotransformation.

- Excretion : Approximately 74% of the administered dose was excreted within 24 hours, illustrating efficient clearance from the body.

Acute Toxicity

Acute toxicity studies reveal that this compound has low toxicity levels. The median lethal dose (LD50) values reported are as follows:

- Oral LD50 : Greater than 12,160 mg/kg in female Hilltop-Wistar rats.

- Inhalation Toxicity : Low acute inhalation toxicity was noted based on OECD guidelines.

Clinical signs observed included transient effects such as prostration and decreased activity at high doses.

Case Studies

-

Dermal Absorption Study :

- A study assessed dermal absorption using rat models. Results indicated minimal absorption across skin barriers, supporting its classification as a low-risk compound for dermal exposure.

-

Inhalation Toxicity Assessment :

- Inhalation studies showed that while there were some observable effects at high concentrations, overall systemic exposure remained low due to rapid metabolism and excretion.

Eigenschaften

IUPAC Name |

tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyloxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEAIHBTYFGYIE-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.